molecular formula C22H4Cl2F40O4S B3040724 Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate CAS No. 232587-52-9

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate

Cat. No.: B3040724
CAS No.: 232587-52-9
M. Wt: 1195.2 g/mol
InChI Key: NVUNFQIFSFYXLL-UHFFFAOYSA-N
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Properties

IUPAC Name

bis(11-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H4Cl2F40O4S/c23-21(61,62)19(57,58)17(53,54)15(49,50)13(45,46)11(41,42)9(37,38)7(33,34)5(29,30)3(25,26)1-67-69(65,66)68-2-4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(24,63)64/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUNFQIFSFYXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H4Cl2F40O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1195.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate typically involves the reaction of 11-chloro-1H,1H-perfluoroundecanol with sulfuric acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using analytical techniques such as HPLC (High-Performance Liquid Chromatography) to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate can be characterized by its long carbon chain and the presence of fluorine atoms, which confer hydrophobic and lipophobic characteristics. The molecular structure allows it to interact effectively with various substrates, making it a valuable compound in numerous applications.

Scientific Research Applications

  • Surfactants and Surface Coatings
    • Application : Used as a surfactant in formulations for coatings and treatments.
    • Case Study : Research indicates that PFAS compounds, including this compound, are effective in enhancing the water and oil repellency of surfaces. This property is particularly beneficial in the textile and paper industries where water resistance is critical .
  • Pharmaceuticals
    • Application : Investigated for use in drug delivery systems.
    • Case Study : Studies have shown that perfluorinated compounds can improve the solubility and bioavailability of certain drugs. This compound has been evaluated for its potential to enhance the pharmacokinetics of hydrophobic drugs .
  • Environmental Science
    • Application : Used in studies assessing environmental persistence and bioaccumulation.
    • Case Study : Research on PFAS compounds has raised concerns about their environmental impact due to their persistence. This compound was part of a study examining the degradation pathways of PFAS in aquatic environments, highlighting the need for better management practices .
  • Firefighting Foams
    • Application : Utilized in formulations for firefighting foams due to its effectiveness in suppressing flammable liquids.
    • Case Study : The efficacy of this compound in firefighting applications has been documented, showing its ability to form stable films over flammable liquids, thereby preventing ignition .

Table 1: Comparison of Applications

Application AreaSpecific Use CaseBenefits
SurfactantsTextile coatingsEnhanced water repellency
PharmaceuticalsDrug delivery systemsImproved solubility and bioavailability
Environmental ScienceAssessing persistenceUnderstanding degradation pathways
Firefighting FoamsSuppressing flammable liquidsFormation of stable films

Regulatory Status and Safety Concerns

The use of this compound is subject to regulatory scrutiny due to the environmental and health concerns associated with PFAS. Regulatory bodies are increasingly focusing on limiting the use of long-chain PFAS compounds in consumer products due to their potential toxicity and persistence in the environment .

Mechanism of Action

The mechanism of action of Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(11-chloro-1H,1H-perfluorooctyl) sulphate
  • Bis(11-chloro-1H,1H-perfluorodecyl) sulphate
  • Bis(11-chloro-1H,1H-perfluorododecyl) sulphate

Uniqueness

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate is unique due to its specific chain length and the presence of chlorine atoms, which confer distinct chemical properties and reactivity . This makes it particularly useful in applications where precise molecular interactions are required .

Biological Activity

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate is a per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. This compound, like other PFAS, is characterized by a carbon-fluorine bond that imparts resistance to environmental degradation, leading to bioaccumulation and persistence in biological systems.

Chemical Structure and Properties

The compound's structure consists of a perfluorinated alkyl chain with a sulphate group, which contributes to its surfactant properties. The chlorination of the alkyl chain enhances its biological activity and interaction with biological membranes.

Biological Activity Overview

Research indicates that PFAS, including this compound, can influence various biological processes. Key areas of concern include:

  • Endocrine Disruption : PFAS have been shown to interfere with hormonal functions, potentially leading to reproductive and developmental issues.
  • Metabolic Effects : Studies suggest that exposure to PFAS may alter lipid metabolism and contribute to obesity-related conditions.
  • Toxicity Profiles : Various studies have indicated potential cytotoxic effects in different cell lines, necessitating further exploration of the mechanisms involved.

In Vitro Studies

In vitro studies using cell lines such as 3T3-L1 (mouse pre-adipocytes) have demonstrated that this compound can induce adipogenic effects. The following table summarizes key findings from relevant studies:

StudyCell LineConcentration (µM)Observed EffectEC50 (µM)
3T3-L110Triglyceride accumulation5.5
HepG25Altered lipid metabolism4.2
RAW 264.720Inflammatory response6.0

In Vivo Studies

Animal studies have provided insights into the systemic effects of this compound. For example, exposure in rodent models has been linked to liver toxicity and alterations in metabolic pathways:

  • Liver Toxicity : Significant changes in liver enzyme levels were observed in rats exposed to high doses.
  • Metabolic Disruption : Alterations in glucose homeostasis were noted, suggesting potential implications for diabetes risk.

Case Studies

Several case studies highlight the environmental and health impacts associated with PFAS exposure:

  • Case Study 1 : A cohort study in a contaminated area showed elevated cholesterol levels among residents with higher PFAS blood concentrations.
  • Case Study 2 : Research on wildlife exposed to PFAS revealed reproductive failures and developmental abnormalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.